Cas no 632-32-6 (delta8(14)-Ergostenol)

delta8(14)-Ergostenol structure
delta8(14)-Ergostenol 化学的及び物理的性質
名前と識別子
-
- (3beta,5alpha)-ergost-8(14)-en-3-ol
- (3b,5a)-Ergost-8(14)-en-3b-ol
- .alpha.-Ergostenol
- Ergost-8(14)-en-3-ol, (3.beta.,5.alpha.)-
- (24S)-beta-Methyl cholest-8(14)-enol
- SCHEMBL4429574
- 5.alpha.-Ergost-8(14)-en-3.beta.-ol
- Ergost-8(14)-en-3-ol
- Ergost-8(14)-en-3-ol,5.alpha.)-
- (3beta,5alpha,24S)-Ergost-8(14)-en-3-ol
- DTXSID10310283
- DTXSID70871800
- 5alpha-Ergost-8(14)-en-3beta-ol
- NSC224270
- alpha-Ergostenol
- AWYDNKRGSOPYQB-ZHYOCZQLSA-N
- NSC-224270
- 5alpha-Ergosta-8(14)-ene-3beta-ol
- 632-32-6
- UNII-Z3RI2342BX
- C19652
- (3.BETA.,5.ALPHA.)-ERGOST-8(14)-EN-3-OL
- (3S,5S,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
- delta8(14)-Ergostenol
- Ergost-8(14)-en-3beta-ol
- Q27294955
- .ALPHA.-ERGOSTENOL [MI]
- LMST01030113
- CHEBI:181925
- HY-N12501
- CS-0926322
- Ergost-8(14)-en-3-ol #
- Z3RI2342BX
- alpha-Ergostenol [MI]
- .DELTA.8(14)-Ergostenol
- SCHEMBL4429572
- DTXCID70261409
- TS-10194
- Ergost-8(14)-en-3-ol, (3beta,5alpha)-
- (3S,5S,9R,10S,13R,17R)-17-((2R,5S)-5,6-dimethylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta(a)phenanthren-3-ol
-
- インチ: InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h18-22,24,26,29H,7-17H2,1-6H3
- InChIKey: AWYDNKRGSOPYQB-UHFFFAOYSA-N
- ほほえんだ: CC(C)C(C)CCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
計算された属性
- せいみつぶんしりょう: 400.37074
- どういたいしつりょう: 400.370516150g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 632
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 8
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 8.2
じっけんとくせい
- 密度みつど: 0.9575 (rough estimate)
- ゆうかいてん: 130-131°
- ふってん: 463.29°C (rough estimate)
- 屈折率: 1.5100 (estimate)
- PSA: 20.23
- ひせんこうど: D16 +11° (c = 0.9 in methanol); 546 -10.2° (c = 1 in methanol)
delta8(14)-Ergostenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN7070-100mg |
Ergostenol |
632-32-6 | 98.21% | 100mg |
¥ 12500 | 2024-07-20 | |
TargetMol Chemicals | TN7070-50mg |
Ergostenol |
632-32-6 | 98.21% | 50mg |
¥ 9330 | 2024-07-20 | |
TargetMol Chemicals | TN7070-200 mg |
Ergostenol |
632-32-6 | 98.21% | 200mg |
¥ 26,654 | 2023-07-11 | |
TargetMol Chemicals | TN7070-1 mg |
Ergostenol |
632-32-6 | 98.21% | 1mg |
¥ 1,300 | 2023-07-11 | |
TargetMol Chemicals | TN7070-10 mg |
Ergostenol |
632-32-6 | 98.21% | 10mg |
¥ 4,387 | 2023-07-11 | |
TargetMol Chemicals | TN7070-50 mg |
Ergostenol |
632-32-6 | 98.21% | 50mg |
¥ 11,847 | 2023-07-11 | |
TargetMol Chemicals | TN7070-100 mg |
Ergostenol |
632-32-6 | 98.21% | 100MG |
¥ 17,769 | 2023-07-11 | |
TargetMol Chemicals | TN7070-5 mg |
Ergostenol |
632-32-6 | 98.21% | 5mg |
¥ 2,925 | 2023-07-11 | |
TargetMol Chemicals | TN7070-25 mg |
Ergostenol |
632-32-6 | 98.21% | 25mg |
¥ 7,897 | 2023-07-11 | |
TargetMol Chemicals | TN7070-10mg |
Ergostenol |
632-32-6 | 98.21% | 10mg |
¥ 4320 | 2024-07-20 |
delta8(14)-Ergostenol 関連文献
-
1. CCXC.—Studies in the sterol group. Part VI. Di-hydroergosterol and the formation of isomeridesIsidor Morris Heilbron,Frank Johnstone,Frank Stuart Spring J. Chem. Soc. 1929 2248
-
2. CXXII.—Studies in the sterol group. Part IV. The existence of isomeric ergosterolsIsidor Morris Heilbron,Wilfred Archibald Sexton,Frank Stuart Spring J. Chem. Soc. 1929 926
-
3. CCCLIII.—Studies in the sterol group. Part X. The relationship of the fully saturated derivatives of ergosterol and sitosterolFrank Stuart Spring J. Chem. Soc. 1930 2664
-
I. M. Heilbron,A. L. Morrison,J. C. E. Simpson J. Chem. Soc. 1933 302
-
5. 158. The structure of the sterols and bile acidsI. M. Heilbron,J. C. E. Simpson,F. S. Spring J. Chem. Soc. 1933 626
-
6. 230. Studies in the sterol group. Part XV. The relationship between α- and β-ergostenol and their derived hydrocarbonsAlexander Lang Morrison,James Charles Edward Simpson J. Chem. Soc. 1932 1710
-
7. 111. The action of selenium dioxide on sterols and bile acids. Part II. The formation of isomeric dihydroxycholadienic acids from apocholic acid and dihydroxycholenic acid and a note on the oxidation products of dihydroergosterolR. K. Callow J. Chem. Soc. 1936 462
-
8. CXXI.—Studies in the sterol group. Part III. The acetylation and catalytic hydrogenation of ergosterolIsidor Morris Heilbron,Wilfred Archibald Sexton J. Chem. Soc. 1929 921
-
9. 227. Studies in the sterol group. Part XII. The oxidation of α-ergostenol and its derivativesIsidor Morris Heilbron,James Charles Edward Simpson,Donald Graham Wilkinson J. Chem. Soc. 1932 1699
-
10. 229. Studies in the sterol group. Part XIV. β-Ergostenol and its derivativesIsidor Morris Heilbron,Donald Graham Wilkinson J. Chem. Soc. 1932 1708
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergosterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Ergostane steroids Ergosterols and derivatives
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